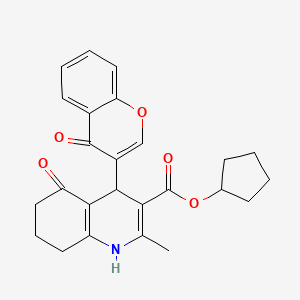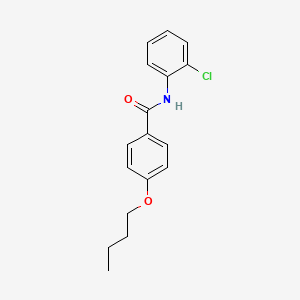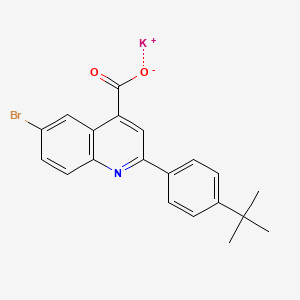![molecular formula C24H17N3O5 B4888103 N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4888103.png)
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide
Vue d'ensemble
Description
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide, commonly known as NBDNF, is a fluorescent dye that has been widely used in scientific research. Its unique chemical structure and properties make it an excellent tool for various applications in the field of biochemistry and molecular biology.
Mécanisme D'action
NBDNF works by binding to specific molecules in a sample and emitting light when excited by a light source. The emitted light can be detected and measured to provide information about the sample. The mechanism of action of NBDNF is based on the principles of fluorescence spectroscopy, which is a widely used technique in biochemistry and molecular biology.
Biochemical and Physiological Effects:
NBDNF has minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and can be used in live cell imaging experiments. However, it is important to note that the concentration of NBDNF used in experiments should be carefully controlled to avoid any potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NBDNF in lab experiments include its high sensitivity, specificity, and versatility. It can be used to label a variety of molecules, including proteins, DNA, and RNA. NBDNF is also relatively easy to use and can be incorporated into existing experimental protocols. However, the limitations of using NBDNF include its high cost and the need for specialized equipment and expertise for synthesis and analysis.
Orientations Futures
For the use of NBDNF in scientific research include the development of new synthesis methods and the exploration of new applications in the field of biochemistry and molecular biology. Researchers are also investigating the use of NBDNF in drug discovery and development, as it can be used to screen compounds for their ability to bind to specific targets. Additionally, the use of NBDNF in live cell imaging experiments is an area of active research, with the goal of improving the resolution and sensitivity of these techniques.
Applications De Recherche Scientifique
NBDNF has been widely used as a fluorescent probe in various scientific research applications. It has been used to study protein-protein interactions, enzyme kinetics, and membrane dynamics. NBDNF can also be used to label DNA and RNA molecules for visualization and tracking purposes.
Propriétés
IUPAC Name |
N-[(E)-3-(naphthalen-2-ylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c28-23(25-19-11-10-17-6-1-2-7-18(17)15-19)21(26-24(29)22-9-4-12-32-22)14-16-5-3-8-20(13-16)27(30)31/h1-15H,(H,25,28)(H,26,29)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEKHQDXFYSANL-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![1-[(3-methylbutyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)
![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B4888051.png)

![ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4888074.png)
![2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4888088.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B4888095.png)
![N,N-dimethyl-5-(3-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B4888106.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B4888118.png)

![2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4888121.png)
![1-cyclopentyl-4-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinone](/img/structure/B4888123.png)